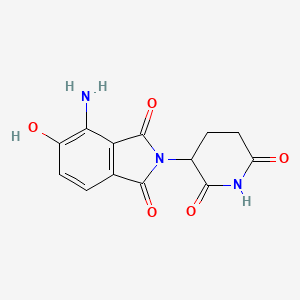

Pomalidomide-5-OH

Description

Structure

3D Structure

Properties

IUPAC Name |

4-amino-2-(2,6-dioxopiperidin-3-yl)-5-hydroxyisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O5/c14-10-7(17)3-1-5-9(10)13(21)16(12(5)20)6-2-4-8(18)15-11(6)19/h1,3,6,17H,2,4,14H2,(H,15,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVWWLCCKVBTYTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=C(C=C3)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1547162-41-3 | |

| Record name | CC-17368 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1547162413 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CC-17368 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2JD83JK9RC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pomalidomide-5-OH: A Technical Guide for Drug Development Professionals

Abstract

Pomalidomide-5-OH, a hydroxylated analog of the potent immunomodulatory agent pomalidomide (B1683931), serves as a critical chemical entity in the development of novel therapeutics, particularly in the realm of targeted protein degradation. This technical guide provides an in-depth overview of the chemical structure, physicochemical and biological properties, and relevant experimental protocols for Pomalidomide-5-OH. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of medicinal chemistry, pharmacology, and oncology.

Introduction

Pomalidomide, a third-generation immunomodulatory imide drug (IMiD), is an established therapeutic for multiple myeloma. Its mechanism of action involves binding to the E3 ubiquitin ligase Cereblon (CRBN), thereby inducing the ubiquitination and subsequent proteasomal degradation of neo-substrates, including the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). Pomalidomide-5-OH is a key derivative of pomalidomide, featuring a hydroxyl group at the 5-position of the phthalimide (B116566) ring. This modification provides a crucial handle for chemical modifications, making Pomalidomide-5-OH a valuable building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit an E3 ligase to a target protein, leading to the target's degradation. Pomalidomide-5-OH functions as a potent CRBN ligand in the architecture of these novel therapeutic agents.[1]

Chemical Structure and Physicochemical Properties

Pomalidomide-5-OH, also known as 5-Hydroxy pomalidomide, is structurally characterized by the core pomalidomide scaffold with a hydroxyl substitution on the phthalimide ring.

Chemical Structure:

Table 1: Physicochemical Properties of Pomalidomide-5-OH

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₁N₃O₅ | [1] |

| Molecular Weight | 289.24 g/mol | [2] |

| CAS Number | 1547162-41-3 | [1] |

| Appearance | Light yellow to yellow solid | [1] |

| SMILES | O=C1N(C(CC2)C(NC2=O)=O)C(C3=C1C=CC(O)=C3N)=O | [1] |

| Solubility | Soluble in DMSO. | [1] |

| Melting Point | Data not available. Predicted to be similar to pomalidomide (318.5 - 320.5 °C). | |

| pKa | Data not available. |

Mechanism of Action

The primary mechanism of action of Pomalidomide-5-OH is its function as a ligand for the Cereblon (CRBN) protein, a substrate receptor of the Cullin-RING E3 ubiquitin ligase complex 4 (CRL4^CRBN^).[1] By binding to CRBN, Pomalidomide-5-OH facilitates the recruitment of the E3 ligase complex to target proteins. In the context of PROTACs, Pomalidomide-5-OH serves as the E3 ligase-binding moiety, which is connected via a linker to a ligand that binds to a protein of interest. This ternary complex formation leads to the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome.

The downstream effects of CRBN engagement by pomalidomide and its analogs include the degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[3] This degradation is a key event that leads to the anti-proliferative and immunomodulatory effects observed with this class of compounds.

Experimental Protocols

This section outlines key experimental methodologies for the synthesis, characterization, and biological evaluation of Pomalidomide-5-OH.

Synthesis of Pomalidomide-5-OH

A detailed, experimentally validated protocol for the synthesis of Pomalidomide-5-OH is not widely published. However, a plausible synthetic route can be adapted from the synthesis of pomalidomide and its hydroxylated analogs. A potential approach involves the reaction of a protected 5-hydroxy-4-nitrophthalic acid derivative with 3-aminopiperidine-2,6-dione (B110489), followed by reduction of the nitro group.

Proposed Synthetic Scheme:

-

Protection of 5-hydroxy-4-nitrophthalic acid: The hydroxyl group of commercially available 5-hydroxy-4-nitrophthalic acid is protected with a suitable protecting group (e.g., benzyl (B1604629) ether) to prevent side reactions.

-

Formation of the phthalimide ring: The protected phthalic acid is then reacted with 3-aminopiperidine-2,6-dione in a suitable solvent (e.g., acetic acid or DMF) at elevated temperatures to form the corresponding nitrophthalimide intermediate.

-

Reduction of the nitro group: The nitro group of the intermediate is reduced to an amino group using a standard reducing agent, such as hydrogen gas with a palladium catalyst (H₂/Pd-C) or tin(II) chloride (SnCl₂).

-

Deprotection: The protecting group on the hydroxyl function is removed under appropriate conditions (e.g., hydrogenolysis for a benzyl ether) to yield Pomalidomide-5-OH.

-

Purification: The final product is purified using column chromatography or recrystallization.

Note: This is a proposed synthetic route and would require optimization of reaction conditions and purification methods.

Characterization

The identity and purity of synthesized Pomalidomide-5-OH should be confirmed using standard analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): To assess purity.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

Cereblon Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay quantitatively determines the binding affinity of Pomalidomide-5-OH to Cereblon.

Materials:

-

GST-tagged human Cereblon (CRBN) protein

-

Anti-GST antibody labeled with Europium cryptate (donor fluorophore)

-

Thalidomide-Red labeled with XL665 (acceptor fluorophore/tracer)

-

Pomalidomide-5-OH

-

Assay buffer

-

384-well low volume white plates

Procedure:

-

Prepare serial dilutions of Pomalidomide-5-OH in the assay buffer.

-

Dispense the Pomalidomide-5-OH dilutions into the wells of the 384-well plate.

-

Add the GST-tagged human Cereblon protein to each well.

-

Add a pre-mixed solution of the anti-GST Europium cryptate antibody and Thalidomide-Red tracer to each well.

-

Incubate the plate at room temperature for 60-180 minutes to allow the binding to reach equilibrium.

-

Read the plate on a TR-FRET compatible microplate reader, measuring the fluorescence at the donor and acceptor emission wavelengths.

-

Calculate the FRET ratio and plot the dose-response curve to determine the IC₅₀ value.

Western Blot for Ikaros and Aiolos Degradation

This protocol assesses the ability of Pomalidomide-5-OH to induce the degradation of its target proteins in a cellular context.[3]

Materials:

-

Multiple myeloma cell line (e.g., MM.1S)

-

Pomalidomide-5-OH

-

Cell lysis buffer (e.g., RIPA buffer)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies: anti-Ikaros, anti-Aiolos, anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Seed MM.1S cells in a 6-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of Pomalidomide-5-OH for a specified time (e.g., 4-24 hours). Include a vehicle control (DMSO).

-

Lyse the cells and quantify the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against Ikaros, Aiolos, and β-actin.

-

Incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the extent of Ikaros and Aiolos degradation.

Cell Viability Assay

This assay determines the cytotoxic effect of Pomalidomide-5-OH on cancer cells.

Materials:

-

Pomalidomide-5-OH

-

96-well plates

-

Cell viability reagent (e.g., MTT, CellTiter-Glo®)

Procedure:

-

Seed the multiple myeloma cells in a 96-well plate.

-

Treat the cells with a serial dilution of Pomalidomide-5-OH for 48-72 hours.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Measure the absorbance or luminescence using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

Conclusion

Pomalidomide-5-OH is a pivotal molecule in the advancement of targeted protein degradation therapies. Its ability to act as a high-affinity ligand for the E3 ligase Cereblon makes it an indispensable component in the design and synthesis of PROTACs. This guide has provided a comprehensive overview of its chemical and biological properties, along with detailed experimental protocols for its study. Further research into the specific physicochemical characteristics and optimization of its synthesis will undoubtedly accelerate the development of novel therapeutics based on this versatile chemical scaffold.

References

Synthesis of 5-Hydroxy Pomalidomide: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Pomalidomide (B1683931) is a third-generation immunomodulatory imide drug (IMiD) with significant therapeutic effects in multiple myeloma.[1] Its mechanism of action involves binding to the Cereblon (CRBN) E3 ubiquitin ligase complex, leading to the targeted degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][2][3][4] The metabolic fate of pomalidomide in vivo includes hydroxylation to form 5-hydroxy pomalidomide. Understanding the synthesis and biological activity of this metabolite is crucial for a comprehensive understanding of pomalidomide's pharmacology and for the development of new chemical entities.

This guide presents a proposed synthetic pathway for 5-hydroxy pomalidomide, starting from commercially available precursors. The methodology is derived from well-established procedures for the synthesis of pomalidomide and its analogs.[5][6][7][8]

Proposed Synthetic Pathway for 5-Hydroxy Pomalidomide

The proposed synthesis of 5-hydroxy pomalidomide involves a multi-step process, beginning with the preparation of a protected 4-amino-5-hydroxyphthalic acid derivative, followed by condensation with 3-aminopiperidine-2,6-dione (B110489) and subsequent deprotection.

Caption: Proposed synthetic route for 5-hydroxy pomalidomide.

Experimental Protocols

Materials and General Methods

All reagents and solvents should be of analytical grade and used without further purification unless otherwise noted. Reactions should be monitored by thin-layer chromatography (TLC) on silica (B1680970) gel plates and visualized under UV light.

Step 1: Synthesis of 4-Nitro-5-acetoxyphthalic Anhydride (B1165640)

-

Protection: 4-Hydroxyphthalic acid is acetylated using acetic anhydride in the presence of a catalytic amount of sulfuric acid to yield 4-acetoxyphthalic acid.

-

Nitration: The resulting 4-acetoxyphthalic acid is carefully nitrated using a mixture of nitric acid and sulfuric acid at low temperatures to introduce a nitro group at the 5-position.

-

Anhydride Formation: The diacid is then heated with acetic anhydride to form 4-nitro-5-acetoxyphthalic anhydride.

| Reagent | Molar Ratio | Notes |

| 4-Hydroxyphthalic acid | 1.0 | Starting material |

| Acetic anhydride | 2.2 | Reagent and solvent |

| Sulfuric acid | Catalytic | Catalyst for acetylation |

| Nitric acid | 1.1 | Nitrating agent |

| Sulfuric acid | Excess | Solvent for nitration |

Step 2: Synthesis of 4-Amino-5-hydroxyphthalic Acid

-

Reduction: The nitro group of 4-nitro-5-acetoxyphthalic anhydride is reduced to an amino group using a standard hydrogenation procedure with palladium on carbon (Pd/C) as the catalyst under a hydrogen atmosphere.[9]

-

Hydrolysis: The acetyl protecting group is subsequently removed by acid or base-catalyzed hydrolysis to yield 4-amino-5-hydroxyphthalic acid.

| Reagent | Molar Ratio | Notes |

| 4-Nitro-5-acetoxyphthalic anhydride | 1.0 | Starting material |

| Hydrogen gas | Excess | Reducing agent |

| 10% Palladium on Carbon | Catalytic | Catalyst |

| Hydrochloric acid (for hydrolysis) | Excess | Deprotection agent |

Step 3: Synthesis of 3-Aminopiperidine-2,6-dione Hydrochloride

This key intermediate can be synthesized from L-glutamine in a multi-step process involving Boc protection, cyclization, and deprotection.[10][11][12]

| Starting Material | Key Steps |

| L-Glutamine | 1. Boc Protection, 2. Cyclization (e.g., with CDI), 3. Deprotection (HCl) |

Step 4: Condensation to form 5-Hydroxy Pomalidomide

-

Reaction: 4-Amino-5-hydroxyphthalic acid and 3-aminopiperidine-2,6-dione hydrochloride are heated in a suitable solvent such as acetic acid or N,N-dimethylformamide (DMF) to facilitate condensation and imide ring formation.[6][7]

| Reactant | Molar Ratio | Solvent | Temperature (°C) |

| 4-Amino-5-hydroxyphthalic acid | 1.0 | Acetic Acid | 120-140 |

| 3-Aminopiperidine-2,6-dione HCl | 1.1 |

Purification

The final product, 5-hydroxy pomalidomide, can be purified by recrystallization from a suitable solvent system (e.g., DMSO/water or DMF/water) or by column chromatography on silica gel.

Pomalidomide Signaling Pathway

Pomalidomide exerts its therapeutic effects by modulating the activity of the Cereblon (CRBN) E3 ubiquitin ligase complex. This interaction leads to the recruitment and subsequent ubiquitination and proteasomal degradation of specific substrate proteins, primarily the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][2][4] The degradation of these transcription factors is a key event in the anti-myeloma activity of pomalidomide.

Caption: Pomalidomide-mediated degradation of IKZF1 and IKZF3.

Experimental Workflow for Biological Evaluation

To assess the biological activity of synthesized 5-hydroxy pomalidomide, a series of in vitro experiments can be conducted.

Caption: Workflow for in vitro biological evaluation.

Quantitative Data Summary

The following table summarizes expected and reported yields for key synthetic steps in pomalidomide synthesis, which can serve as a benchmark for the synthesis of 5-hydroxy pomalidomide.

| Step | Reaction | Reported Yield (%) | Reference |

| 1 | Nitration of Phthalic Anhydride Derivative | ~85-95 | [7] |

| 2 | Reduction of Nitro Group | >90 | [9] |

| 3 | Synthesis of 3-aminopiperidine-2,6-dione HCl | ~60-70 (overall) | [11] |

| 4 | Condensation Reaction | 65-80 | [5][6] |

Conclusion

This technical guide provides a comprehensive, albeit theoretical, framework for the synthesis of 5-hydroxy pomalidomide for research purposes. The proposed synthetic route is based on robust and well-documented chemical transformations used in the synthesis of pomalidomide and its analogs. The provided experimental protocols and data tables offer a practical starting point for researchers in the field. Furthermore, the inclusion of signaling pathway and experimental workflow diagrams provides a clear visual aid for understanding the biological context and evaluation of this important metabolite. Successful synthesis and biological characterization of 5-hydroxy pomalidomide will undoubtedly contribute to a deeper understanding of the pharmacology of pomalidomide and may inform the design of future immunomodulatory agents.

References

- 1. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of a Cereblon-Independent Protein Degradation Pathway in Residual Myeloma Cells Treated with Immunomodulatory Drugs | Blood | American Society of Hematology [ashpublications.org]

- 3. medpagetoday.com [medpagetoday.com]

- 4. Targeting degradation of IKZF1 and IKZF3 through modulation of the E3 ligase substrates in the context of cellular therapies for multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Item - New synthesis route for the preparation of pomalidomide - Taylor & Francis Group - Figshare [tandf.figshare.com]

- 6. US20160362391A1 - Improved Process for the Preparation of Pomalidomide and its Purification - Google Patents [patents.google.com]

- 7. CN110790746B - Synthesis process for continuously preparing pomalidomide by using microchannel reactor - Google Patents [patents.google.com]

- 8. Pomalidomide synthesis - chemicalbook [chemicalbook.com]

- 9. prepchem.com [prepchem.com]

- 10. or.niscpr.res.in [or.niscpr.res.in]

- 11. CN109305935A - A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride - Google Patents [patents.google.com]

- 12. 3-Aminopiperidine-2,6-dione hydrochloride | C5H9ClN2O2 | CID 134548 - PubChem [pubchem.ncbi.nlm.nih.gov]

In Vitro Mechanism of Action of Pomalidomide-5-OH: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Pomalidomide-5-OH, a hydroxylated metabolite of the immunomodulatory drug (IMiD) pomalidomide (B1683931), serves as a potent Cereblon (CRBN) E3 ubiquitin ligase ligand. Its primary in vitro mechanism of action revolves around its ability to bind to CRBN, a substrate receptor within the Cullin-RING E3 ubiquitin ligase complex 4 (CRL4^CRBN^). This binding event induces a conformational change in CRBN, leading to the recruitment of neo-substrate proteins, most notably the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), for ubiquitination and subsequent proteasomal degradation. The degradation of these key transcription factors unleashes a cascade of downstream anti-neoplastic and immunomodulatory effects. This guide provides a detailed exploration of these mechanisms, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a comprehensive understanding for research and drug development professionals.

Core Mechanism: Cereblon-Mediated Protein Degradation

Pomalidomide-5-OH functions as a "molecular glue," effectively hijacking the CRL4^CRBN^ E3 ubiquitin ligase complex to induce the degradation of target proteins not normally recognized by this ligase.[1] The glutarimide (B196013) moiety of the pomalidomide structure is essential for its interaction with the CRBN binding pocket.[1]

The binding of Pomalidomide-5-OH to CRBN alters the substrate specificity of the E3 ligase complex, facilitating the recruitment of Ikaros (IKZF1) and Aiolos (IKZF3).[2][3] This leads to the polyubiquitination of these transcription factors, marking them for degradation by the 26S proteasome.[1][2] The degradation of Ikaros and Aiolos is a critical upstream event that triggers the diverse downstream biological effects of pomalidomide and its derivatives.[4]

Signaling Pathway Diagram

Caption: Pomalidomide-5-OH mediated degradation of Ikaros and Aiolos.

Downstream In Vitro Effects

The degradation of the transcriptional repressors Ikaros and Aiolos results in a spectrum of measurable in vitro activities.

Immunomodulatory Effects

-

T-Cell Co-stimulation: A primary consequence of Ikaros and Aiolos degradation is the de-repression of the Interleukin-2 (IL-2) gene promoter, leading to increased IL-2 production.[2] This, in turn, co-stimulates T-cell proliferation and activation.[2][5] Pomalidomide has been shown to be more potent than thalidomide (B1683933) and lenalidomide (B1683929) in T-cell co-stimulation.[6] In vitro studies demonstrate that pomalidomide enhances the production of multiple cytokines by T cells, including interferon-γ (IFNγ), tumor necrosis factor-α (TNFα), IL-2, and IL-4.[7]

-

Natural Killer (NK) Cell Activation: Pomalidomide enhances NK cell-mediated cytotoxicity against tumor cells.[8][9] This is partly achieved by upregulating NK cell activating ligands, such as MICA and PVR, on multiple myeloma cells.[3]

-

Modulation of Cytokine Production: Pomalidomide inhibits the production of the pro-inflammatory cytokine TNF-α from lipopolysaccharide (LPS)-stimulated peripheral blood mononuclear cells (PBMCs).[6][10]

Direct Anti-Tumor Activity

-

Anti-proliferative Effects: Pomalidomide exhibits direct anti-proliferative activity against various cancer cell lines, particularly multiple myeloma (MM) cells.[11][12] This is associated with the induction of cell cycle arrest, partly through the upregulation of p21(WAF-1).[12][13]

-

Induction of Apoptosis: Pomalidomide induces programmed cell death (apoptosis) in MM cells.[10][14] This effect can be enhanced when used in combination with other agents like dexamethasone.[11]

Quantitative Data Summary

The following tables summarize key quantitative data from in vitro studies of pomalidomide.

| Parameter | Cell Line/System | Value | Reference(s) |

| IC50 (TNF-α release) | Human PBMCs (LPS-stimulated) | 13 nM | [10] |

| Human Whole Blood (LPS-stim) | 25 nM | [10] | |

| IC50 (Proliferation) | RPMI8226 (MM cell line) | 8 µM (at 48h) | [12] |

| OPM2 (MM cell line) | 10 µM (at 48h) | [12] | |

| T regulatory cells (IL-2 stim) | ~1 µM | [10] | |

| Binding Affinity (Kd) | Recombinant human CRBN-DDB1 | 156.60 nM | [15] |

| IC50 (CRBN Binding) | U266 cell extracts | ~2 µM | [16] |

Table 1: In Vitro Potency and Binding Affinity of Pomalidomide.

| Cell Type | Cytokine/Marker | Effect of Pomalidomide Treatment | Reference(s) |

| CD4+ T cells | IL-2 | Increased production (average 2-fold) | [17] |

| IFNγ | Increased production (average 2-fold) | [17] | |

| CD8+ T cells | IL-2 | Increased production (average 1.9-fold) | [17] |

| IFNγ | Increased production (average 1.9-fold) | [17] | |

| NK T cells | IL-2 | Increased production (average 0.8-fold) | [17] |

| IFNγ | Increased production (average 0.8-fold) | [17] |

Table 2: Pomalidomide-Induced Cytokine Production in Immune Cells.

Detailed Experimental Protocols

Western Blot for Ikaros/Aiolos Degradation

This protocol is designed to assess the pomalidomide-induced degradation of Ikaros and Aiolos in T cells.

-

Cell Culture and Treatment:

-

Culture primary human T cells or a suitable T-cell line (e.g., Jurkat) in appropriate media.

-

Treat cells with varying concentrations of pomalidomide (e.g., 0.1–10 µM) or DMSO as a vehicle control for different time points (e.g., 0, 1.5, 3, 6 hours).[2]

-

For proteasome inhibition control, pre-treat cells with a proteasome inhibitor like MG-132 for 30 minutes before adding pomalidomide.[2]

-

-

Cell Lysis:

-

Harvest cells by centrifugation and wash with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein lysates on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against Ikaros, Aiolos, CRBN, and a loading control (e.g., Actin or GAPDH) overnight at 4°C.[2]

-

Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Experimental Workflow Diagram

Caption: Workflow for Western Blot Analysis of Protein Degradation.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Cell Seeding:

-

Seed multiple myeloma cell lines (e.g., RPMI8226, OPM2) in a 96-well plate at a density of 5 x 10^3 cells per well.[8]

-

-

Compound Treatment:

-

Add varying concentrations of pomalidomide (e.g., 0.01 µM to 50 µM) to the wells. Include a vehicle control (DMSO).[12]

-

-

Incubation:

-

Incubate the plate for a specified time period (e.g., 48 hours) at 37°C in a 5% CO2 incubator.[12]

-

-

MTT Addition:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

-

-

Formazan (B1609692) Solubilization:

-

Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic cells.

-

Cell Treatment:

-

Cell Harvesting and Staining:

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

-

Conclusion

The in vitro mechanism of action of Pomalidomide-5-OH is centered on its function as a molecular glue that recruits the transcription factors Ikaros and Aiolos to the CRL4^CRBN^ E3 ubiquitin ligase complex for proteasomal degradation. This targeted protein degradation initiates a cascade of immunomodulatory and anti-tumor activities, including T-cell co-stimulation, enhanced NK cell function, and direct anti-proliferative and pro-apoptotic effects on cancer cells. The provided data and protocols offer a robust framework for researchers to investigate and leverage the therapeutic potential of Pomalidomide-5-OH and related CRBN-modulating agents in vitro.

References

- 1. benchchem.com [benchchem.com]

- 2. Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4CRBN - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of Aiolos and Ikaros in the Antitumor and Immunomodulatory Activity of IMiDs in Multiple Myeloma: Better to Lose Than to Find Them - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. What is the mechanism of Pomalidomide? [synapse.patsnap.com]

- 6. Pomalidomide for the Treatment of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Clinical and pharmacodynamic analysis of pomalidomide dosing strategies in myeloma: impact of immune activation and cereblon targets - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Pomalidomide increases immune surface marker expression and immune recognition of oncovirus-infected cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. Pomalidomide | C13H11N3O4 | CID 134780 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Pomalidomide in the treatment of multiple myeloma: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In Vitro Effect of Pomalidomide on Bone Marrow Mononuclear Cells From Multiple Myeloma Patients [immunoreg.shahed.ac.ir]

- 15. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Immunomodulatory effects of lenalidomide and pomalidomide on interaction of tumor and bone marrow accessory cells in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

The Biological Profile of Pomalidomide-5-OH: A Technical Overview for Drug Discovery Professionals

An In-depth Guide to the Core Biological Activities, Experimental Evaluation, and Application in Proteolysis-Targeting Chimeras (PROTACs)

Introduction

Pomalidomide-5-OH, also known as 5-hydroxypomalidomide, is a critical molecule in the study and development of novel therapeutics, particularly in the realm of targeted protein degradation. As a hydroxylated metabolite of the potent immunomodulatory and anti-neoplastic agent pomalidomide (B1683931), its primary significance lies not in its intrinsic biological activity, but in its utility as a Cereblon (CRBN) E3 ubiquitin ligase ligand for the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[1][2] This guide provides a comprehensive technical overview of the biological context of Pomalidomide-5-OH, focusing on the well-characterized activities of its parent compound, pomalidomide, to provide a framework for understanding its application.

Pomalidomide is primarily metabolized in humans through cytochrome P450-mediated hydroxylation, with Pomalidomide-5-OH being a notable oxidative metabolite formed mainly by the enzymes CYP1A2 and CYP3A4.[3][4][5] Crucially, in vitro studies have demonstrated that the hydroxylated metabolites of pomalidomide, including Pomalidomide-5-OH, are at least 26 times less pharmacologically active than the parent compound.[3][4][5] Consequently, the potent biological effects that underpin the therapeutic efficacy of pomalidomide are significantly attenuated in its 5-hydroxy derivative.

This document will summarize the core biological activities of pomalidomide, for which a wealth of data exists, and will detail the experimental protocols used to assess these activities. Furthermore, it will illustrate the key signaling pathways modulated by pomalidomide and provide a logical framework for the design of experiments involving Pomalidomide-5-OH as a tool for targeted protein degradation.

Core Biological Activities of Pomalidomide

The biological activities of pomalidomide are pleiotropic, encompassing direct anti-tumor effects, immunomodulation, and anti-angiogenesis. These effects are primarily mediated through its binding to the Cereblon (CRBN) protein, a component of the Cullin-RING E3 ubiquitin ligase complex (CRL4^CRBN^).

Mechanism of Action: Cereblon-Mediated Protein Degradation

Pomalidomide functions as a "molecular glue," inducing a conformational change in CRBN that expands its substrate specificity. This leads to the recruitment, ubiquitination, and subsequent proteasomal degradation of neo-substrates, most notably the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). The degradation of these factors is a pivotal event that initiates the downstream anti-proliferative and immunomodulatory effects of pomalidomide.

Quantitative Data on Pomalidomide's Biological Activity

The following tables summarize key quantitative data for pomalidomide from various in vitro and in vivo studies. It is important to reiterate that Pomalidomide-5-OH exhibits significantly lower potency in these assays.

| Parameter | Value | Cell Line / System | Reference |

| TNF-α Inhibition (IC50) | 13 nM | Human PBMCs | R&D Systems |

| IL-2 Inhibition (EC50) | 8 nM | Human T-cells | R&D Systems |

| CRBN Binding (IC50) | ~2 µM | U266 Myeloma Cells | ResearchGate |

| Anti-proliferative Activity (IC50) | 0.3 µM (DAUDI), 0.25 µM (MUTU-I) | Burkitt Lymphoma Cells | AACR Journals |

Table 1: In Vitro Biological Activity of Pomalidomide

| Endpoint | Observation | Clinical Context | Reference |

| Overall Response Rate (ORR) | 65% | Relapsed/Refractory Multiple Myeloma (with dexamethasone) | NIH |

| Progression-Free Survival (PFS) | 15.7 weeks | Relapsed/Refractory Multiple Myeloma (with dexamethasone) | NIH |

| Immune Cell Activation | Increased T-cell and NK cell activity | Relapsed Multiple Myeloma | NIH |

Table 2: Clinical Efficacy of Pomalidomide-Based Regimens

Signaling Pathways Modulated by Pomalidomide

The degradation of Ikaros and Aiolos by pomalidomide initiates a cascade of downstream effects on various signaling pathways, ultimately leading to its anti-tumor and immunomodulatory outcomes.

Experimental Protocols

The following are generalized protocols for assessing the biological activity of pomalidomide and its analogs.

Cereblon Binding Assay (Competitive Displacement)

This protocol outlines a method to determine the binding affinity of a compound to Cereblon.

Methodology:

-

Cell Lysate Preparation: Culture and harvest a suitable cell line expressing endogenous CRBN (e.g., U266 multiple myeloma cells). Lyse the cells in a non-denaturing buffer containing protease inhibitors.

-

Competitive Binding: Aliquots of the cell lysate are pre-incubated with a serial dilution of the test compound (pomalidomide) for a defined period (e.g., 1 hour) at 4°C.

-

Affinity Capture: Thalidomide-analog conjugated affinity beads are added to the lysates and incubated to allow for the binding of CRBN.

-

Washing: The beads are washed multiple times with lysis buffer to remove non-specifically bound proteins.

-

Elution: The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.

-

Analysis: The eluted fractions are resolved by SDS-PAGE and transferred to a membrane for Western blotting. The membrane is probed with a primary antibody specific for CRBN, followed by a secondary antibody.

-

Quantification: The intensity of the CRBN bands is quantified, and the IC50 value is calculated as the concentration of the test compound that inhibits 50% of CRBN binding to the beads.

Ikaros/Aiolos Degradation Assay

This protocol is designed to measure the degradation of the neo-substrates Ikaros and Aiolos following treatment with a CRBN-modulating agent.

Methodology:

-

Cell Culture and Treatment: Plate a responsive cell line (e.g., MM.1S) and treat with the test compound at various concentrations and for different time points.

-

Protein Extraction: Harvest the cells and extract total protein using a suitable lysis buffer.

-

Western Blot Analysis: Perform Western blotting as described above, using primary antibodies specific for Ikaros (IKZF1) and Aiolos (IKZF3). A loading control (e.g., GAPDH or β-actin) should also be probed to ensure equal protein loading.

-

Data Analysis: Quantify the band intensities for Ikaros and Aiolos relative to the loading control. The degree of degradation can be expressed as a percentage of the untreated control.

T-cell Co-stimulation and Cytokine Production Assay

This protocol assesses the immunomodulatory effects of the test compound on T-cell activation and cytokine release.

Methodology:

-

Isolation of PBMCs: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using density gradient centrifugation.

-

T-cell Stimulation: Plate the PBMCs and stimulate T-cells using anti-CD3 and anti-CD28 antibodies in the presence of varying concentrations of the test compound.

-

Proliferation Assay: Measure T-cell proliferation after a defined incubation period (e.g., 72 hours) using a suitable method such as [³H]-thymidine incorporation or a dye-based proliferation assay (e.g., CFSE).

-

Cytokine Analysis: Collect the cell culture supernatant at various time points and measure the concentration of cytokines, such as IL-2 and TNF-α, using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based assay.

Pomalidomide-5-OH in PROTAC Development

The primary utility of Pomalidomide-5-OH in a research and drug development context is as a building block for PROTACs. The 5-hydroxy group provides a convenient chemical handle for the attachment of a linker, which in turn is connected to a ligand that binds to a target protein of interest for degradation.

The design of a PROTAC utilizing Pomalidomide-5-OH requires careful consideration of the linker length and attachment point to ensure the formation of a stable and productive ternary complex between CRBN, the PROTAC, and the target protein.

Conclusion

Pomalidomide-5-OH is a key metabolite of pomalidomide with significantly attenuated intrinsic biological activity. Its primary value to the scientific and drug development community is as a readily functionalizable ligand for the CRBN E3 ubiquitin ligase, enabling the construction of PROTACs for targeted protein degradation. A thorough understanding of the biological activities and signaling pathways of the parent compound, pomalidomide, is essential for the rational design and evaluation of Pomalidomide-5-OH-based PROTACs. The experimental protocols detailed herein provide a foundation for the characterization of such molecules and their effects on cellular systems.

References

The Role of Pomalidomide-5-OH in PROTAC Formation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, redirecting the cellular ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases. A critical component of many successful PROTACs is the E3 ligase ligand, which recruits an E3 ubiquitin ligase to the protein of interest (POI). Pomalidomide (B1683931), an immunomodulatory imide drug (IMiD), is a widely utilized ligand that potently binds to the Cereblon (CRBN) E3 ligase.[1][2][3] This guide provides a comprehensive technical overview of the role of a specific pomalidomide derivative, Pomalidomide-5-OH, in the formation and function of PROTACs. While specific quantitative data and detailed synthetic protocols for Pomalidomide-5-OH are not extensively available in the public domain, this document will leverage the wealth of information on pomalidomide-based PROTACs to infer its properties and provide a robust framework for its application.

Pomalidomide-5-OH, a hydroxylated analog of pomalidomide, serves as a CRBN ligand for the generation of PROTACs.[4][5] The strategic placement of the hydroxyl group at the C5 position of the phthalimide (B116566) ring is of significant interest for modulating the physicochemical properties and biological activity of the resulting PROTACs, particularly concerning off-target effects.[6][7]

Core Concepts: PROTAC-Mediated Protein Degradation

The fundamental mechanism of a pomalidomide-based PROTAC involves the formation of a ternary complex, a crucial intermediate comprising the PROTAC molecule, the target protein, and the CRBN E3 ligase.[3][8] This proximity, induced by the bifunctional nature of the PROTAC, facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which subsequently degrades the tagged protein.[9]

Signaling Pathway of CRBN-Mediated Ubiquitination

Caption: Mechanism of pomalidomide-PROTAC-mediated protein degradation.

The Significance of the 5-Hydroxy Group

While direct comparative studies are limited, the introduction of a hydroxyl group at the C5 position of the pomalidomide phthalimide ring can be hypothesized to influence several key aspects of PROTAC function:

-

Linker Attachment Point: The hydroxyl group provides a versatile chemical handle for the attachment of the linker, allowing for the synthesis of PROTACs with diverse linker compositions and lengths.

-

Modulation of Physicochemical Properties: The polar hydroxyl group can alter the solubility, cell permeability, and metabolic stability of the PROTAC molecule, potentially improving its pharmacokinetic profile.

-

Mitigation of Off-Target Effects: A significant challenge with pomalidomide-based PROTACs is the off-target degradation of neosubstrates, particularly zinc-finger transcription factors like IKZF1 and SALL4.[6][10][11] Research has demonstrated that modifications at the C5 position can sterically hinder the binding of these off-target proteins to the CRBN-PROTAC complex, thereby enhancing the selectivity of the degrader.[6][7] The 5-hydroxy modification could contribute to this steric hindrance.

Data Presentation: Quantitative Analysis of Pomalidomide-Based PROTACs

The efficacy of PROTACs is primarily evaluated by their DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation) values. The following tables summarize representative data for various pomalidomide-based PROTACs, offering a comparative overview of their degradation capabilities.

Table 1: Degradation Efficacy (DC50 and Dmax) of Pomalidomide-Based PROTACs

| PROTAC Compound | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |

| Compound 16[12] | EGFR | A549 | 32.9 | 96 |

| Compound 15[12] | EGFR | A549 | 43.4 | 86 |

| ZQ-23[13] | HDAC8 | HCT-116 | 147 | 93 |

| PROTAC 7[14] | HDAC1 | HCT116 | 910 | >50 |

| PROTAC 9[14] | HDAC1 | HCT116 | 550 | >50 |

Table 2: Binding Affinities and Ternary Complex Cooperativity

| PROTAC | Ligand | Target | Binary K_d (PROTAC to CRBN) (µM) | Binary K_d (PROTAC to Target) (µM) | Ternary K_d (PROTAC in complex) (µM) | Cooperativity (α) |

| BTK PROTAC (n=5)[2] | Pomalidomide | BTK | 0.47 | 0.007 | 0.05 | 9.4 |

| BTK PROTAC (n=9)[2] | Pomalidomide | BTK | 1.8 | 0.007 | 0.007 | 257 |

Note: Cooperativity (α) is calculated as the ratio of the binary K_d to the ternary K_d. An α > 1 indicates positive cooperativity, where the formation of the binary complex enhances the binding of the second protein.[3][15][16]

Experimental Protocols

Synthesis of a Pomalidomide-Based PROTAC

The synthesis of a pomalidomide-based PROTAC generally involves two key stages: the synthesis of a pomalidomide-linker intermediate and its subsequent conjugation to a ligand for the protein of interest. The following is a representative protocol for the synthesis of a pomalidomide derivative with a C7 amine linker, which can then be coupled to a POI ligand containing a carboxylic acid.[9][17]

Step 1: Synthesis of N-(7-bromoheptyl)-4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione

-

To a solution of pomalidomide (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add potassium carbonate (2.0 eq) and 1,7-dibromoheptane (B124887) (3.0 eq).[9]

-

Stir the reaction mixture at 60 °C for 12 hours under an inert atmosphere.[9]

-

After cooling to room temperature, dilute the reaction mixture with water and extract with dichloromethane (B109758) (DCM) (3 x 20 mL).[9]

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.[9]

-

Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.[9]

-

Purify the crude product by silica (B1680970) gel column chromatography to afford the bromoheptyl-pomalidomide intermediate.[9]

Step 2: Synthesis of Pomalidomide-C7-Azide

-

To a solution of the bromoheptyl-pomalidomide intermediate (1.0 eq) in DMF, add sodium azide (B81097) (3.0 eq).[9]

-

Stir the reaction mixture at 60 °C for 6 hours.[9]

-

After cooling, dilute with water and extract with DCM. Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate to yield the azide intermediate.[9]

Step 3: Staudinger Reduction to Pomalidomide-C7-NH2

-

Dissolve the crude azide intermediate in tetrahydrofuran (B95107) (THF), add triphenylphosphine (B44618) (1.5 eq), and stir at room temperature for 4 hours.[9]

-

Add water and stir the mixture at 50 °C for 8 hours.[9]

-

After cooling, concentrate the mixture and purify by column chromatography to obtain the free amine.[9]

Step 4: Conjugation to POI Ligand

-

In a reaction vial, dissolve the POI ligand with a carboxylic acid handle (1.1 eq) and HATU (1.2 eq) in anhydrous DMF.[17]

-

Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) and stir for 10 minutes at room temperature.[9]

-

Add Pomalidomide-C7-NH2 (1.0 eq) to the reaction mixture and stir at room temperature for 12-16 hours under an inert atmosphere.[17]

-

Monitor the reaction progress by LC-MS.

-

Upon completion, purify the crude PROTAC by preparative HPLC.[9]

Experimental Workflow for PROTAC Evaluation

Caption: A generalized workflow for the synthesis and evaluation of PROTACs.

Western Blotting for Protein Degradation

This protocol is a standard method to quantify the reduction in the level of a target protein following PROTAC treatment.

-

Cell Culture and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane. Block the membrane and incubate with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).

-

Detection and Quantification: Incubate with an HRP-conjugated secondary antibody and visualize the bands using a chemiluminescence detection system. Quantify band intensities using densitometry software.

NanoBRET™ Assay for Ternary Complex Formation

This assay measures the proximity of the target protein and CRBN in live cells, indicating the formation of the ternary complex.

-

Cell Transfection: Co-transfect cells (e.g., HEK293T) with plasmids expressing the target protein fused to NanoLuc® luciferase (donor) and CRBN fused to HaloTag® (acceptor).

-

Labeling and Treatment: Label the HaloTag®-CRBN with a fluorescent HaloTag® ligand. Treat the cells with the PROTAC at various concentrations.

-

BRET Measurement: Measure the bioluminescence resonance energy transfer (BRET) signal. An increase in the BRET signal indicates the formation of the ternary complex.

Conclusion

Pomalidomide-5-OH is a valuable E3 ligase ligand for the development of PROTACs, offering a strategic point for linker attachment and potential advantages in modulating physicochemical properties and mitigating off-target effects. While specific data for Pomalidomide-5-OH-based PROTACs is still emerging, the extensive knowledge base for pomalidomide derivatives provides a strong foundation for its rational application in targeted protein degradation. The experimental protocols and conceptual frameworks presented in this guide offer a comprehensive resource for researchers aiming to design, synthesize, and evaluate novel Pomalidomide-5-OH-based PROTACs for therapeutic development. Further investigation into the precise structural and functional consequences of the 5-hydroxy modification will be crucial for fully realizing its potential in creating next-generation protein degraders.

References

- 1. benchchem.com [benchchem.com]

- 2. Delineating the role of cooperativity in the design of potent PROTACs for BTK - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Pomalidomide-5-OH | CAS#:1547162-41-3 | Chemsrc [chemsrc.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. Trivalent PROTACs enhance protein degradation via combined avidity and cooperativity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. portlandpress.com [portlandpress.com]

- 16. Degradation of Protein Kinases: Ternary Complex, Cooperativity, and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

Pomalidomide-5-OH: An In-depth Technical Guide on Solubility and Stability

Aimed at researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of the solubility and stability of Pomalidomide-5-OH. Given the limited publicly available data for this specific metabolite, this guide leverages information on its parent compound, pomalidomide (B1683931), as a scientifically grounded surrogate, a common practice in pharmaceutical development.

Core Compound Overview

Pomalidomide-5-OH is a primary active metabolite of pomalidomide, a potent third-generation immunomodulatory drug (IMiD) approved for the treatment of multiple myeloma.[1] Functionally, Pomalidomide-5-OH acts as a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[2][3] This interaction is pivotal to its mechanism of action, which involves hijacking the ubiquitin-proteasome system to induce the degradation of specific target proteins. This targeted protein degradation capability makes Pomalidomide-5-OH a molecule of significant interest in the development of Proteolysis Targeting Chimeras (PROTACs).[2][3] A thorough understanding of its solubility and stability is critical for formulation development, bioanalytical method validation, and the overall advancement of its therapeutic potential.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a key determinant of its absorption, distribution, and bioavailability. While exhaustive quantitative solubility data for Pomalidomide-5-OH is not widely published, the data for pomalidomide offers a reliable proxy due to their structural similarities. The presence of a hydroxyl group in Pomalidomide-5-OH may slightly enhance its polarity and capacity for hydrogen bonding, potentially increasing its solubility in polar solvents compared to the parent compound.

Table 1: Quantitative Solubility Data of Pomalidomide (as a surrogate for Pomalidomide-5-OH)

| Solvent | Solubility | Molar Concentration (mM) | Temperature (°C) | Reference(s) |

| Dimethyl Sulfoxide (DMSO) | ~54 mg/mL | ~197.6 | 25 | [4] |

| Dimethylformamide (DMF) | ~10 mg/mL | ~36.6 | Not Specified | [5] |

| Ethanol | Insoluble | Not Applicable | 25 | [4] |

| Water | ~0.01 mg/mL | ~0.037 | Not Specified | [6] |

| Aqueous Buffer (pH 1.2) | 15.04 µg/mL | ~0.055 | Not Specified | [7] |

| Aqueous Buffer (pH 4.5) | 14.64 µg/mL | ~0.054 | Not Specified | [7] |

| Aqueous Buffer (pH 6.8) | 13.15 µg/mL | ~0.048 | Not Specified | [7] |

| DMSO:PBS (pH 7.2) (1:6 v/v) | ~0.14 mg/mL | ~0.51 | Not Specified | [5] |

Note: Molar concentrations were calculated using the molecular weight of pomalidomide (273.24 g/mol ).

Stability Characteristics and Degradation Pathway

The chemical stability of Pomalidomide-5-OH dictates its storage requirements, shelf-life, and the design of stability-indicating analytical methods. Forced degradation studies on pomalidomide have revealed its susceptibility to degradation under various stress conditions, providing a predictive framework for the stability of Pomalidomide-5-OH.

Table 2: Forced Degradation Profile of Pomalidomide (as a surrogate for Pomalidomide-5-OH)

| Stress Condition | Experimental Conditions | Observed Outcome | Reference(s) |

| Acidic Hydrolysis | 0.1N HCl at 60°C for 30 minutes | Significant Degradation | [1] |

| Alkaline Hydrolysis | 0.1N NaOH | Significant Degradation | [1] |

| Oxidation | Hydrogen Peroxide | Degradation | [1] |

| Thermal Stress | Heat | Degradation | [1] |

| Photolytic Stress | Light Exposure | Degradation | [1] |

The chemical structure of pomalidomide, particularly the glutarimide (B196013) ring, is prone to hydrolysis in both acidic and alkaline environments. The aromatic amine and isoindolinone moieties are potential sites for oxidation. Pomalidomide-5-OH is expected to share a similar degradation profile.

Detailed Experimental Protocols

The following sections provide standardized protocols for the experimental determination of the solubility and stability of Pomalidomide-5-OH.

Protocol for Solubility Determination using the Shake-Flask Method

This protocol details the "gold standard" shake-flask method for determining the thermodynamic equilibrium solubility of a compound.[4]

Objective: To quantitatively determine the equilibrium solubility of Pomalidomide-5-OH in a range of aqueous and organic solvents.

Materials:

-

Pomalidomide-5-OH (crystalline solid)

-

Aqueous buffers (pH 1.2, 4.5, 6.8, 7.4)

-

Organic Solvents (e.g., DMSO, DMF, Ethanol, Acetonitrile, Methanol)

-

Scintillation vials with Teflon-lined caps

-

Temperature-controlled orbital shaker

-

High-speed centrifuge

-

Validated UPLC-MS/MS method for quantification

Procedure:

-

Preparation of Slurries: Add an excess amount of solid Pomalidomide-5-OH to individual vials to ensure a saturated solution at equilibrium.

-

Solvent Addition: Add a precise volume of each test solvent to the corresponding vial.

-

Equilibration: Seal the vials and place them in an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24 to 72 hours) to reach equilibrium.

-

Phase Separation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 20 minutes) to pellet the excess solid.

-

Sample Collection and Analysis: Carefully remove an aliquot of the clear supernatant and dilute it with a suitable solvent to fall within the linear range of the analytical method. Quantify the concentration of Pomalidomide-5-OH using a validated UPLC-MS/MS method.

-

Data Interpretation: Calculate the solubility in mg/mL or mM based on the measured concentration and the dilution factor.

Protocol for Conducting a Forced Degradation Study

This protocol is designed to identify the degradation pathways of Pomalidomide-5-OH under various stress conditions, in accordance with ICH guidelines.[8][9]

Objective: To assess the stability of Pomalidomide-5-OH and identify its degradation products under hydrolytic, oxidative, thermal, and photolytic stress.

Materials:

-

Pomalidomide-5-OH stock solution

-

0.1 N Hydrochloric Acid (HCl)

-

0.1 N Sodium Hydroxide (NaOH)

-

3% Hydrogen Peroxide (H₂O₂)

-

Controlled temperature oven

-

ICH-compliant photostability chamber

-

Validated stability-indicating UPLC-MS/MS method

Procedure:

-

Stress Sample Preparation: Prepare solutions of Pomalidomide-5-OH in an appropriate solvent.

-

Application of Stress Conditions:

-

Acid/Base Hydrolysis: Treat the drug solution with HCl or NaOH at room temperature or elevated temperature (e.g., 60°C) for a specified duration.

-

Oxidation: Treat the drug solution with H₂O₂ at room temperature.

-

Thermal Degradation: Expose both solid and solution samples to high temperatures (e.g., 80°C).

-

Photodegradation: Expose solid and solution samples to light in a photostability chamber as per ICH Q1B guidelines.

-

-

Time-Point Analysis: At predefined time intervals, withdraw samples, neutralize if necessary, and analyze using a stability-indicating UPLC-MS/MS method capable of separating the parent drug from all degradation products.

-

Data Evaluation: Determine the extent of degradation and identify the major degradation products using mass spectrometry.

Signaling Pathway and Mechanism of Action

Pomalidomide-5-OH functions as a molecular glue, binding to Cereblon (CRBN) and inducing a conformational change that promotes the recruitment of neosubstrates, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), to the CRL4-CRBN E3 ubiquitin ligase complex.[10][11][12] This leads to the ubiquitination and subsequent proteasomal degradation of these neosubstrates, resulting in the downstream anti-myeloma and immunomodulatory effects.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Pomalidomide-5-OH | CAS#:1547162-41-3 | Chemsrc [chemsrc.com]

- 4. benchchem.com [benchchem.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. Pomalidomide | C13H11N3O4 | CID 134780 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pmda.go.jp [pmda.go.jp]

- 8. longdom.org [longdom.org]

- 9. sgs.com [sgs.com]

- 10. researchgate.net [researchgate.net]

- 11. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Preliminary Investigation of Pomalidomide-5-OH Cytotoxicity: A Technical Guide

Introduction

Pomalidomide (B1683931), a third-generation immunomodulatory drug (IMiD), has demonstrated significant efficacy in the treatment of various hematological malignancies, most notably multiple myeloma. Its mechanism of action is primarily attributed to its ability to bind to the Cereblon (CRBN) E3 ubiquitin ligase complex, leading to the targeted degradation of neo-substrates such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). Pomalidomide-5-OH (5-hydroxy pomalidomide) is a primary metabolite of Pomalidomide, formed through cytochrome P450-mediated hydroxylation.[1][2] This technical guide provides a preliminary investigation into the cytotoxicity of Pomalidomide-5-OH, leveraging available data on the parent compound, Pomalidomide, and insights into the pharmacological activity of its metabolites. Due to a scarcity of direct cytotoxic data for Pomalidomide-5-OH in publicly available literature, this guide will focus on the well-documented cytotoxicity of Pomalidomide as a foundational analogue, supplemented with current knowledge regarding its hydroxylated metabolite.

Metabolism of Pomalidomide to Pomalidomide-5-OH

Pomalidomide is extensively metabolized in humans, with hydroxylation being a primary clearance pathway.[3] The formation of 5-hydroxy pomalidomide is mainly mediated by the cytochrome P450 enzymes CYP1A2 and CYP3A4.[1][2] While Pomalidomide is the predominant circulating component after administration, Pomalidomide-5-OH is one of its notable oxidative metabolites.[2][3] Crucially, in vitro studies have indicated that the hydroxy metabolites of pomalidomide are at least 26-fold less pharmacologically active than the parent compound.[2] This suggests that the cytotoxic profile of Pomalidomide-5-OH is likely significantly attenuated compared to Pomalidomide.

Cytotoxicity of Pomalidomide (as an analogue for Pomalidomide-5-OH)

Given the limited direct data on Pomalidomide-5-OH, the following sections summarize the cytotoxic effects of Pomalidomide. This information serves as a critical reference point for inferring the potential, albeit reduced, cytotoxic properties of its 5-hydroxy metabolite.

Quantitative Cytotoxicity Data

The cytotoxic activity of Pomalidomide has been evaluated across various cancer cell lines, particularly those of hematological origin. The half-maximal inhibitory concentration (IC50) values are a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) | Assay Method |

| RPMI8226 | Multiple Myeloma | 8 | 48 | MTT |

| OPM2 | Multiple Myeloma | 10 | 48 | MTT |

| MM.1S | Multiple Myeloma | Variable | 72 | MTT |

| Daudi | Burkitt's Lymphoma | >10 | 48 | Not Specified |

| Raji | Burkitt's Lymphoma | >10 | 48 | Not Specified |

Note: The IC50 values for MM.1S cells treated with Pomalidomide were presented in a graphical format in the source material, indicating a dose-dependent decrease in viability. Specific numerical IC50 values were not provided in the text.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of common experimental protocols used to assess the cytotoxicity of compounds like Pomalidomide.

1. Cell Viability Assay (MTT Assay)

-

Objective: To determine the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.

-

Methodology:

-

Cell Seeding: Cancer cell lines (e.g., RPMI8226, OPM2) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with increasing concentrations of Pomalidomide (or Pomalidomide-5-OH) for a defined period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is included.

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours.

-

Formazan (B1609692) Solubilization: The resulting formazan crystals, formed by metabolically active cells, are dissolved in a solubilization solution (e.g., DMSO or a specialized buffer).

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

-

Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. IC50 values are determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

-

Objective: To quantify the percentage of cells undergoing apoptosis (programmed cell death) following treatment with a compound.

-

Methodology:

-

Cell Treatment: Cells are treated with the test compound (e.g., Pomalidomide) for a specified duration.

-

Cell Harvesting: Both adherent and suspension cells are collected and washed with cold phosphate-buffered saline (PBS).

-

Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicating late apoptosis or necrosis.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The cell population is differentiated into four quadrants: viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).

-

Data Quantification: The percentage of cells in each quadrant is quantified to determine the extent of apoptosis induced by the treatment.

-

Signaling Pathways and Mechanism of Action

The cytotoxic effects of Pomalidomide are intrinsically linked to its mechanism of action, which involves the modulation of the CRBN E3 ubiquitin ligase complex. While the potency of Pomalidomide-5-OH is reduced, its interaction with CRBN, if any, would likely be the primary determinant of its biological activity.[4]

Caption: Pomalidomide's mechanism of action.

The binding of Pomalidomide to Cereblon alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the transcription factors Ikaros and Aiolos.[] This degradation cascade results in the downregulation of critical survival factors for myeloma cells, such as interferon regulatory factor 4 (IRF4) and c-MYC, ultimately inducing apoptosis and cell cycle arrest.[]

Experimental Workflow for Cytotoxicity Screening

The preliminary investigation of a novel compound's cytotoxicity typically follows a structured workflow, starting from initial screening to more detailed mechanistic studies.

Caption: A typical experimental workflow for assessing cytotoxicity.

Conclusion and Future Directions

This technical guide has provided a preliminary overview of the potential cytotoxicity of Pomalidomide-5-OH. Based on the available literature, Pomalidomide-5-OH is a primary metabolite of Pomalidomide and is considered to be significantly less pharmacologically active.[2] While direct and detailed cytotoxicity data for Pomalidomide-5-OH are currently unavailable, the extensive research on Pomalidomide serves as a valuable benchmark. The established cytotoxic effects of Pomalidomide on multiple myeloma and other cancer cell lines are primarily mediated through its interaction with Cereblon and the subsequent degradation of Ikaros and Aiolos.[]

Future research should focus on the direct experimental evaluation of Pomalidomide-5-OH to definitively characterize its cytotoxic profile. Key areas for investigation include:

-

Direct Cytotoxicity Assays: Performing dose-response studies using assays such as MTT or CellTiter-Glo on a panel of relevant cancer cell lines to determine the IC50 values of Pomalidomide-5-OH.

-

Apoptosis and Cell Cycle Analysis: Investigating the ability of Pomalidomide-5-OH to induce apoptosis and cause cell cycle arrest.

-

Cereblon Binding Affinity: Quantifying the binding affinity of Pomalidomide-5-OH to Cereblon to understand its potential to engage the E3 ligase complex.

-

Neo-substrate Degradation: Assessing the ability of Pomalidomide-5-OH to induce the degradation of Ikaros and Aiolos.

A thorough understanding of the cytotoxic properties of Pomalidomide-5-OH is essential for a complete picture of Pomalidomide's overall pharmacological and toxicological profile. Such data will be invaluable for drug development professionals in optimizing therapeutic strategies and managing patient outcomes.

References

- 1. Metabolic Profiles of Pomalidomide in Human Plasma Simulated with Pharmacokinetic Data in Control and Humanized-liver Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Absorption, metabolism and excretion of [^sup 14^C]pomalidomide in humans following oral administration - ProQuest [proquest.com]

- 3. Absorption, metabolism and excretion of [14C]pomalidomide in humans following oral administration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

Pomalidomide-5-OH CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pomalidomide-5-OH, a hydroxylated metabolite of the potent immunomodulatory drug Pomalidomide (B1683931), is a critical molecule in the study of targeted protein degradation. It functions as a ligand for the E3 ubiquitin ligase Cereblon (CRBN), playing a key role in the formation of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of Pomalidomide-5-OH, including its physicochemical properties, mechanism of action, and detailed experimental protocols relevant to its application in drug discovery and development.

Physicochemical Properties

Pomalidomide-5-OH is characterized by the addition of a hydroxyl group to the phthalimide (B116566) ring of Pomalidomide. This modification can influence its binding affinity, pharmacokinetic, and pharmacodynamic properties.

| Property | Value | Reference |

| CAS Number | 1547162-41-3 | [1][2] |

| Molecular Formula | C₁₃H₁₁N₃O₅ | [1] |

| Molecular Weight | 289.24 g/mol | [1] |

| Synonyms | 5-Hydroxy pomalidomide, CC-17368 | [2] |

Mechanism of Action: A Molecular Glue for Targeted Protein Degradation

Pomalidomide-5-OH functions as a "molecular glue," facilitating the interaction between the E3 ubiquitin ligase Cereblon (CRBN) and specific target proteins, known as neosubstrates. This induced proximity leads to the ubiquitination and subsequent degradation of these neosubstrates by the proteasome. The primary neosubstrates for the Pomalidomide-CRBN complex are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are crucial for the survival of certain cancer cells, particularly in multiple myeloma.[3][4]

The core mechanism involves the formation of a ternary complex, comprised of Pomalidomide-5-OH, CRBN, and the target protein. This process is central to the therapeutic potential of Pomalidomide and its derivatives in oncology.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the activity of Pomalidomide-5-OH.

CRBN Binding Affinity Assessment by Competitive Fluorescence Polarization

This assay is designed to determine the binding affinity of Pomalidomide-5-OH to CRBN by measuring the displacement of a fluorescently labeled ligand.

Materials:

-

Recombinant human CRBN-DDB1 complex

-

Fluorescently labeled thalidomide (B1683933) or pomalidomide tracer

-

Pomalidomide-5-OH

-

Assay Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT)

-

Black, low-volume 384-well plates

-

Plate reader capable of measuring fluorescence polarization

Procedure:

-

Compound Preparation: Prepare a serial dilution of Pomalidomide-5-OH in Assay Buffer.

-

Assay Mix Preparation: Prepare an assay mix containing the recombinant CRBN-DDB1 complex and the fluorescent tracer at concentrations optimized for a stable fluorescence polarization signal.

-

Reaction Setup: To the wells of a 384-well plate, add the serially diluted Pomalidomide-5-OH.

-

Initiation of Reaction: Add the assay mix to all wells.

-

Incubation: Incubate the plate at room temperature for a duration sufficient to reach binding equilibrium (typically 30-60 minutes), protected from light.

-

Detection: Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for the fluorescent tracer.

-

Data Analysis: Plot the fluorescence polarization values against the logarithm of the Pomalidomide-5-OH concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Western Blotting for Neosubstrate Degradation

This protocol is used to quantify the degradation of target proteins, such as IKZF1 and IKZF3, in cells treated with Pomalidomide-5-OH.

Materials:

-

Cell line expressing the target neosubstrate (e.g., MM.1S multiple myeloma cells)

-

Pomalidomide-5-OH

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against the target protein (e.g., anti-IKZF1, anti-IKZF3) and a loading control (e.g., anti-GAPDH, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells at an appropriate density and treat with varying concentrations of Pomalidomide-5-OH for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Harvest the cells and lyse them in ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Normalize the protein amounts, prepare samples with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection: Apply the ECL substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control to determine the extent of degradation.

Synthesis of Pomalidomide-5-OH

Conclusion

Pomalidomide-5-OH is a valuable research tool for scientists and drug developers in the field of targeted protein degradation. Its role as a CRBN ligand is fundamental to the development of novel therapeutics, particularly PROTACs. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for the investigation and application of Pomalidomide-5-OH in advancing the understanding and treatment of various diseases.

References

- 1. Pomalidomide-5-OH | CAS#:1547162-41-3 | Chemsrc [chemsrc.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lenalidomide induces degradation of IKZF1 and IKZF3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and pharmacological evaluation of pomalidomide derivatives useful for Sickle Cell Disease treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pomalidomide synthesis - chemicalbook [chemicalbook.com]

Theoretical Modeling of Pomalidomide-5-OH Interaction with Cereblon: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract